N~1~-Ethyl-N~1~-[(pyridin-2-yl)methyl]ethane-1,2-diamine
Description
N1-(ethyl)-N1-(2-pyridinylmethyl)-1,2-ethanediamine is a chemical compound with the molecular formula C8H12N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl group and a pyridinylmethyl group attached to an ethanediamine backbone.
Properties
CAS No. |
61695-03-2 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N'-ethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H17N3/c1-2-13(8-6-11)9-10-5-3-4-7-12-10/h3-5,7H,2,6,8-9,11H2,1H3 |
InChI Key |
VSRRJYKJKFZDPL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)CC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(ethyl)-N1-(2-pyridinylmethyl)-1,2-ethanediamine typically involves the reaction of 2-pyridinecarboxaldehyde with ethylenediamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-pyridinecarboxaldehyde+ethylenediamine→N1-(ethyl)-N1-(2-pyridinylmethyl)-1,2-ethanediamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N1-(ethyl)-N1-(2-pyridinylmethyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted ethanediamine derivatives.
Scientific Research Applications
N1-(ethyl)-N1-(2-pyridinylmethyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N1-(ethyl)-N1-(2-pyridinylmethyl)-1,2-ethanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Pyridinylmethyl)ethanamine: A similar compound with a pyridinylmethyl group but lacking the ethyl group.
N-(2-Pyridinylmethyl)-1,2-ethanediamine: Another related compound with a similar structure but different substituents.
Uniqueness
N1-(ethyl)-N1-(2-pyridinylmethyl)-1,2-ethanediamine is unique due to the presence of both an ethyl group and a pyridinylmethyl group, which confer distinct chemical and biological properties
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